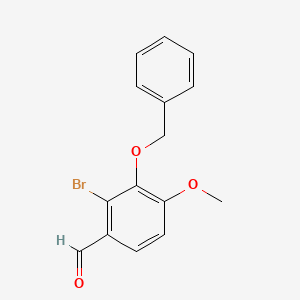
3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Benzyloxylation: The benzyloxy group can be introduced by reacting the intermediate compound with benzyl alcohol (C6H5CH2OH) in the presence of a suitable catalyst.
Formylation: The aldehyde group can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Ammonia (NH3), thiols (RSH), palladium catalysts
Coupling: Boronic acids, palladium catalysts, bases like K2CO3
Major Products
Oxidation: 3-(Benzyloxy)-2-bromo-4-methoxybenzoic acid
Reduction: 3-(Benzyloxy)-2-bromo-4-methoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Coupling: Biaryl compounds
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Reactive Intermediates: The compound can form reactive intermediates that interact with biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
3-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
3-(Benzyloxy)-2-bromo-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Benzyloxy)-2-chloro-4-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
3-(Benzyloxy)-2-bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various contexts.
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
2-bromo-4-methoxy-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-8-7-12(9-17)14(16)15(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
WYPLBZRAXZYRIN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C=O)Br)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)
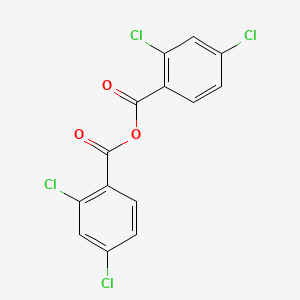
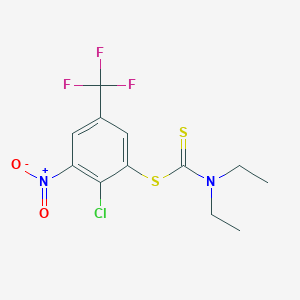
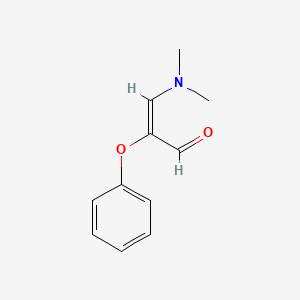
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
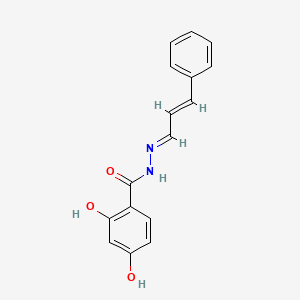
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
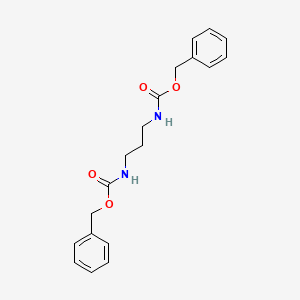
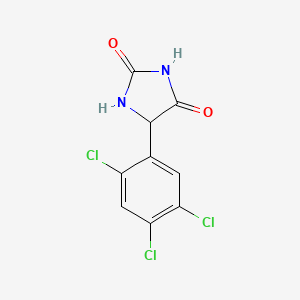
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
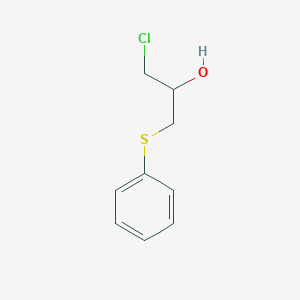
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
